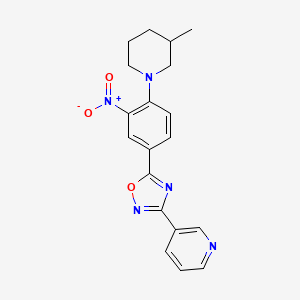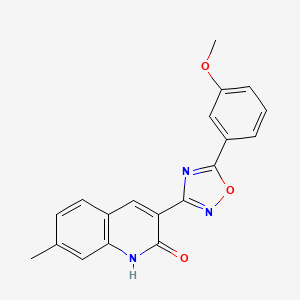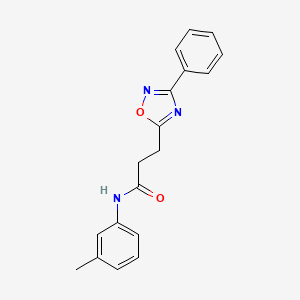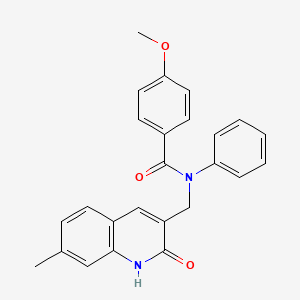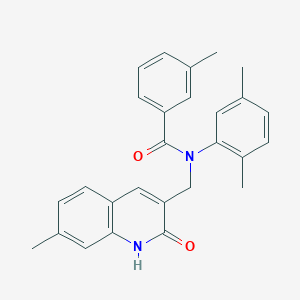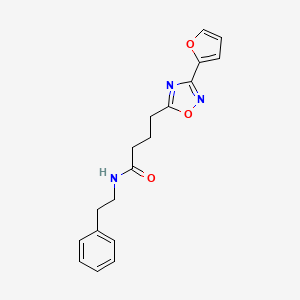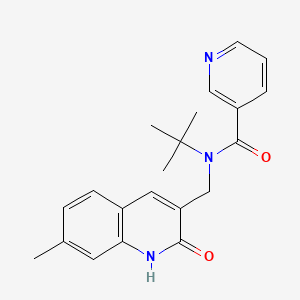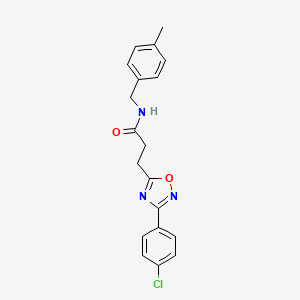
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways and enzymes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide have been studied extensively. Some of the effects include:
1. Inhibition of pro-inflammatory cytokines: This compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
2. Induction of apoptosis: This compound has been found to induce apoptosis in cancer cells, leading to their death.
3. Inhibition of bacterial and fungal growth: This compound has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages and limitations of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide for lab experiments include:
Advantages:
1. High purity: This compound can be synthesized with high purity, making it suitable for various lab experiments.
2. Potent biological activities: This compound exhibits potent biological activities, making it a potential candidate for various research applications.
Limitations:
1. Limited solubility: This compound has limited solubility in water, making it difficult to use in certain experiments.
2. Limited stability: This compound is not very stable under certain conditions, making it difficult to store and handle.
Zukünftige Richtungen
There are several future directions for the research of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide. Some of the directions include:
1. Development of new drugs: This compound can be used as a lead compound for the development of new drugs with potent biological activities.
2. Study of its mechanism of action: Further studies are needed to fully understand the mechanism of action of this compound.
3. Study of its pharmacokinetics: Further studies are needed to understand the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
Conclusion:
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide is a chemical compound that exhibits potent biological activities, making it a potential candidate for various research applications. The synthesis method of this compound is simple and yields a high purity product. Further studies are needed to fully understand the mechanism of action and pharmacokinetics of this compound. With its potential applications in the development of new drugs, this compound holds promise for future research.
Synthesemethoden
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 2-bromo-1-(4-methylbenzyl)propan-1-one to form the desired product. The reaction proceeds under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)propanamide has been found to exhibit various biological activities, making it a potential candidate for scientific research. Some of the research applications of this compound include:
1. Anti-inflammatory activity: Studies have shown that this compound has potent anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.
2. Anticancer activity: This compound has been found to exhibit anticancer activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
3. Antimicrobial activity: This compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of antimicrobial agents.
Eigenschaften
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-2-4-14(5-3-13)12-21-17(24)10-11-18-22-19(23-25-18)15-6-8-16(20)9-7-15/h2-9H,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDNECBBWMQYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

